molecular formula C16H22O3 B3315594 3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid CAS No. 951893-74-6

3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid

Cat. No.: B3315594
CAS No.: 951893-74-6
M. Wt: 262.34 g/mol
InChI Key: AFWWWMYRYICETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid is an organic compound with the molecular formula C16H22O3. It is a derivative of valeric acid, characterized by the presence of a tetramethylphenyl group and a keto group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetramethylbenzene and 3-methyl-5-oxo-valeric acid.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases as catalysts, along with solvents like methanol or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-oxo-5-(4-toluidino)pentanoic acid: This compound has a similar structure but with a toluidino group instead of a tetramethylphenyl group.

    3-Methyl-2-oxopentanoic acid: Another similar compound with a simpler structure, lacking the aromatic ring.

Uniqueness

3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid is unique due to the presence of the tetramethylphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications and industrial uses.

Properties

IUPAC Name

3-methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-9(7-15(18)19)6-14(17)16-12(4)10(2)8-11(3)13(16)5/h8-9H,6-7H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWWWMYRYICETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)CC(C)CC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid
Reactant of Route 3
Reactant of Route 3
3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid
Reactant of Route 4
3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid
Reactant of Route 5
3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid
Reactant of Route 6
Reactant of Route 6
3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.